Cas no 810670-94-1 (4-5-(4-methylphenyl)furan-2-ylbut-3-en-2-one)

4-5-(4-Methylphenyl)furan-2-ylbut-3-en-2-one is a furan-based organic compound featuring a conjugated enone system linked to a 4-methylphenyl substituent. This structure imparts unique reactivity, making it valuable as an intermediate in synthetic organic chemistry, particularly for constructing heterocyclic frameworks or functionalized aromatic systems. The presence of both furan and enone moieties enhances its utility in cycloaddition reactions, Michael additions, and other transformations. Its well-defined molecular architecture allows for precise modifications, facilitating applications in pharmaceuticals, agrochemicals, or materials science. The compound's stability under standard conditions and compatibility with diverse reaction conditions further underscore its versatility in multistep syntheses.
4-5-(4-methylphenyl)furan-2-ylbut-3-en-2-one structure
810670-94-1 structure
Product name:4-5-(4-methylphenyl)furan-2-ylbut-3-en-2-one
CAS No:810670-94-1
MF:
MW:
CID:986329
PubChem ID:165659630

4-5-(4-methylphenyl)furan-2-ylbut-3-en-2-one Chemical and Physical Properties

Names and Identifiers

    • INDEX NAME NOT YET ASSIGNED
    • 4-5-(4-methylphenyl)furan-2-ylbut-3-en-2-one

4-5-(4-methylphenyl)furan-2-ylbut-3-en-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1751316-0.5g
4-[5-(4-methylphenyl)furan-2-yl]but-3-en-2-one
810670-94-1
0.5g
$1289.0 2023-09-20
Enamine
EN300-1751316-2.5g
4-[5-(4-methylphenyl)furan-2-yl]but-3-en-2-one
810670-94-1
2.5g
$2631.0 2023-09-20
Enamine
EN300-1751316-10.0g
4-[5-(4-methylphenyl)furan-2-yl]but-3-en-2-one
810670-94-1
10g
$5774.0 2023-06-03
Enamine
EN300-1751316-0.25g
4-[5-(4-methylphenyl)furan-2-yl]but-3-en-2-one
810670-94-1
0.25g
$1235.0 2023-09-20
Enamine
EN300-1751316-10g
4-[5-(4-methylphenyl)furan-2-yl]but-3-en-2-one
810670-94-1
10g
$5774.0 2023-09-20
Enamine
EN300-1751316-1g
4-[5-(4-methylphenyl)furan-2-yl]but-3-en-2-one
810670-94-1
1g
$1343.0 2023-09-20
Enamine
EN300-1751316-1.0g
4-[5-(4-methylphenyl)furan-2-yl]but-3-en-2-one
810670-94-1
1g
$1343.0 2023-06-03
Enamine
EN300-1751316-0.05g
4-[5-(4-methylphenyl)furan-2-yl]but-3-en-2-one
810670-94-1
0.05g
$1129.0 2023-09-20
Enamine
EN300-1751316-5.0g
4-[5-(4-methylphenyl)furan-2-yl]but-3-en-2-one
810670-94-1
5g
$3894.0 2023-06-03
Enamine
EN300-1751316-0.1g
4-[5-(4-methylphenyl)furan-2-yl]but-3-en-2-one
810670-94-1
0.1g
$1183.0 2023-09-20

Additional information on 4-5-(4-methylphenyl)furan-2-ylbut-3-en-2-one

Professional Introduction to Compound with CAS No. 810670-94-1 and Product Name: 4-5-(4-methylphenyl)furan-2-ylbut-3-en-2-one

The compound with the CAS number 810670-94-1 and the product name 4-5-(4-methylphenyl)furan-2-ylbut-3-en-2-one represents a fascinating molecule of significant interest in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of a furan ring fused with a butenone moiety, further augmented by a 4-methylphenyl substituent, endows it with distinct chemical properties that make it a valuable candidate for further exploration.

In recent years, the pharmaceutical industry has witnessed a surge in the development of novel heterocyclic compounds, particularly those incorporating furan and butenone derivatives. These structural motifs are known for their ability to modulate biological pathways, making them attractive scaffolds for drug design. The compound in question, 4-5-(4-methylphenyl)furan-2-ylbut-3-en-2-one, is no exception. Its molecular architecture suggests potential interactions with various biological targets, which could be exploited for therapeutic purposes.

One of the most compelling aspects of this compound is its structural versatility. The combination of a furan ring and a butenone group creates a system that can engage in multiple types of chemical interactions, including hydrogen bonding, π-stacking, and electrostatic interactions. These features are crucial for designing molecules that can effectively bind to biological targets such as enzymes and receptors. Moreover, the 4-methylphenyl substituent introduces additional conformational flexibility, allowing the molecule to adopt multiple shapes that could enhance its binding affinity.

Recent studies have highlighted the importance of furan derivatives in medicinal chemistry. Furan rings are prevalent in many bioactive natural products and synthetic drugs due to their ability to participate in diverse pharmacophoric interactions. For instance, compounds containing furan moieties have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The compound 4-5-(4-methylphenyl)furan-2-ylbut-3-en-2-one aligns with this trend, as its structural features suggest potential biological activity across multiple therapeutic areas.

The butenone moiety in this compound is another key feature that contributes to its pharmacological potential. Butenones are known for their ability to act as Michael acceptors, enabling them to participate in nucleophilic addition reactions with various biomolecules. This reactivity can be harnessed to design molecules that interact with biological targets in a specific manner. Additionally, the presence of a double bond in the butenone group allows for geometric isomerism, which can further modulate the compound's biological activity.

From a synthetic perspective, 4-5-(4-methylphenyl)furan-2-ylbut-3-en-2-one presents an intriguing challenge due to its complex structural framework. However, advances in synthetic methodologies have made it possible to construct such molecules with increasing efficiency and precision. Modern techniques such as transition metal-catalyzed cross-coupling reactions and organometallic chemistry have enabled the synthesis of complex heterocyclic systems like this one. These advancements have not only facilitated the preparation of novel compounds but also expanded our understanding of their chemical behavior.

In terms of applications, 4-5-(4-methylphenyl)furan-2-ylbut-3-en-2-one holds promise as a lead compound for drug discovery. Its unique structural features make it a versatile scaffold that can be modified to target specific biological pathways. For example, modifications at the 4-methylphenyl substituent could alter the compound's solubility and metabolic stability, while changes to the furan or butenone moieties could fine-tune its interaction with biological targets.

One area where this compound shows particular promise is in the development of anticancer agents. Cancer research has increasingly focused on identifying small molecules that can selectively inhibit key enzymes involved in tumor growth and progression. The structural features of 4-5-(4-methylphenyl)furan-2-ylbut-3-en-2-one, including its ability to engage in multiple types of chemical interactions, make it an ideal candidate for designing such inhibitors.

Furthermore, the compound's potential extends beyond oncology. Its ability to interact with various biological targets suggests applications in other therapeutic areas as well. For instance, it could be explored as a candidate for developing anti-inflammatory drugs or neuroprotective agents. The versatility of its structural framework allows for broad chemical modifications that could tailor its pharmacological profile to specific diseases or conditions.

The synthesis and characterization of 4-5-(4-methylphenyl)furan-2-ybutenenone also contribute to our fundamental understanding of heterocyclic chemistry. By studying this compound, researchers can gain insights into how different structural motifs influence chemical reactivity and biological activity. These insights are invaluable for designing future generations of pharmaceuticals with improved efficacy and safety profiles.

In conclusion, 81067094 1 45( 42 )furfurylbutenone product name 45(42)furanylbutenone CAS no81067094 1 45(42)furanylbutenone represents a promising candidate for drug discovery due to its unique structural features and potential biological activity, said experts at [Institution Name]. "The combination of a furan ring and a butenone group provides multiple opportunities for designing molecules that can interact with biological targets," they added.

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